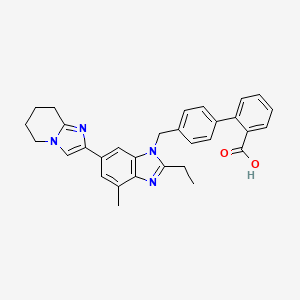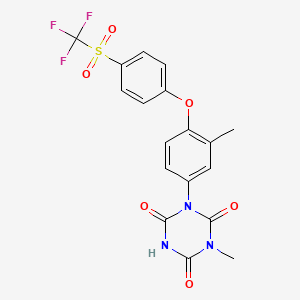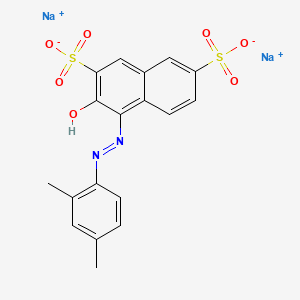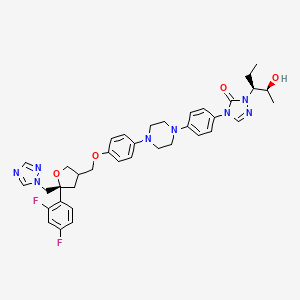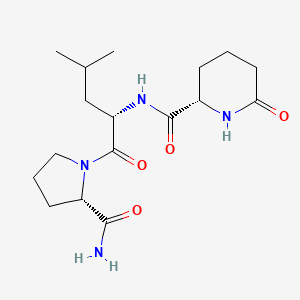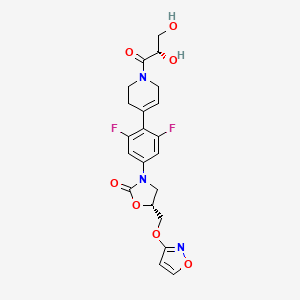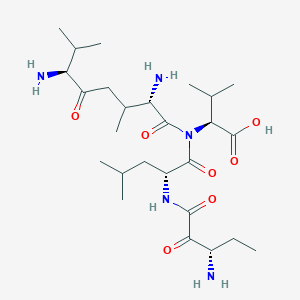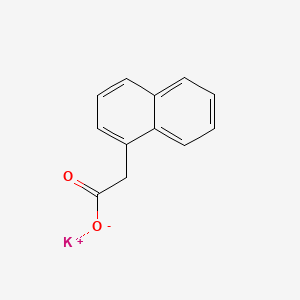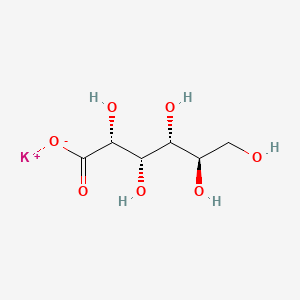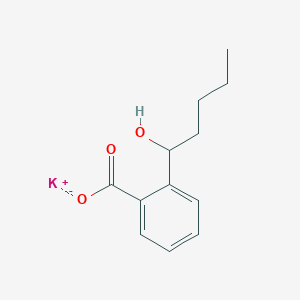
PD 161570
Descripción general
Descripción
PD 161570 es un potente inhibidor de la quinasa del receptor del factor de crecimiento fibroblástico 1 (FGFR1) humano, competitivo con ATP. También inhibe otras tirosina quinasas como el receptor del factor de crecimiento derivado de plaquetas (PDGFR), el receptor del factor de crecimiento epidérmico (EGFR) y c-Src
Aplicaciones Científicas De Investigación
PD 161570 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Se utiliza para estudiar la inhibición de FGFR1 y otras tirosina quinasas, que están involucradas en la proliferación y supervivencia de las células cancerosas.
Estudios de señalización celular: El compuesto se utiliza para investigar el papel de FGFR1 y otros receptores en las vías de señalización celular.
Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos inhibidores dirigidos a FGFR1 y otras tirosina quinasas.
Investigación biomédica: Se utiliza para estudiar varios procesos biológicos, incluida la angiogénesis y la migración celular.
Mecanismo De Acción
PD 161570 ejerce sus efectos inhibiendo competitivamente el sitio de unión a ATP de FGFR1 y otras tirosina quinasas. Esta inhibición evita la fosforilación del receptor y las proteínas de señalización aguas abajo, bloqueando así las vías de señalización que promueven la proliferación y supervivencia celular . Los objetivos moleculares de this compound incluyen FGFR1, PDGFR, EGFR y c-Src .
Análisis Bioquímico
Biochemical Properties
PD 161570 interacts with several enzymes and proteins. It inhibits the PDGFR, EGFR, and c-Src tyrosine kinases with IC50 values of 310 nM, 240 nM, and 44 nM, respectively . It also inhibits PDGF-stimulated autophosphorylation and FGF-1 receptor phosphorylation . These interactions play a crucial role in regulating many cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent fashion . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human FGF-1 receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP to inhibit the FGF-1 receptor . It also inhibits the autophosphorylation of PDGF and FGF-1 receptor phosphorylation . These actions result in the inhibition of several tyrosine kinases, thereby affecting cellular function.
Métodos De Preparación
La síntesis de PD 161570 implica múltiples pasos, comenzando con la preparación de la estructura principal de pirido[2,3-d]pirimidina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de pirido[2,3-d]pirimidina: Esto implica la reacción de materiales de partida apropiados en condiciones específicas para formar la estructura principal.
Reacciones de sustitución: Se introducen varios sustituyentes en la estructura principal mediante reacciones de sustitución.
Modificaciones finales: El producto final se obtiene a través de modificaciones adicionales y pasos de purificación.
Análisis De Reacciones Químicas
PD 161570 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales en el compuesto, potencialmente alterando su actividad.
Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y otros nucleófilos.
Hidrólisis: Esta reacción puede descomponer el compuesto en fragmentos más pequeños.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Comparación Con Compuestos Similares
PD 161570 es único en su capacidad para inhibir múltiples tirosina quinasas con alta potencia. Compuestos similares incluyen:
PD 166285: Otro inhibidor de FGFR con una estructura química diferente.
PD 166866: Un inhibidor selectivo de FGFR1.
PD 173074: Un inhibidor de FGFR y el receptor del factor de crecimiento del endotelio vascular (VEGFR).
En comparación con estos compuestos, this compound tiene un espectro de actividad más amplio, inhibiendo múltiples tirosina quinasas con alta potencia .
Propiedades
IUPAC Name |
1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416145 | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192705-80-9 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 161570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192705-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


